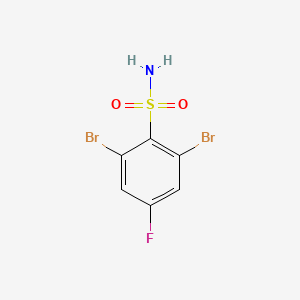
2,6-Dibromo-4-fluorobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H4Br2FNO2S. It is a derivative of benzene, where two bromine atoms, one fluorine atom, and a sulfonamide group are substituted on the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-fluorobenzene-1-sulfonamide typically involves the bromination and sulfonation of fluorobenzene derivatives. One common method includes:
Bromination: Fluorobenzene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 6 positions.
Sulfonation: The dibromofluorobenzene is then reacted with chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group at the 1 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions: 2,6-Dibromo-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Sulfonic acids or sulfinamides from oxidation or reduction reactions.
- Biaryl compounds from coupling reactions.
科学的研究の応用
2,6-Dibromo-4-fluorobenzene-1-sulfonamide is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dibromo-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and fluorine atoms can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
類似化合物との比較
- 2,4-Dibromo-1-fluorobenzene
- 2,6-Difluorobenzenesulfonamide
- 4-Bromo-2-fluorobenzenesulfonamide
Comparison: 2,6-Dibromo-4-fluorobenzene-1-sulfonamide is unique due to the presence of both bromine and fluorine atoms along with the sulfonamide group. This combination imparts distinct reactivity and biological activity compared to similar compounds. For instance, the additional bromine atoms enhance its electrophilic character, making it more reactive in substitution and coupling reactions.
特性
IUPAC Name |
2,6-dibromo-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FNO2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFWDEMEGSUZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2996305.png)
![ETHYL 2-{2-[(4-METHYL-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2996306.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)quinoline-4-carboxamide](/img/structure/B2996310.png)
![5-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2996312.png)
![(4S)-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol](/img/structure/B2996314.png)

![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)

![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)
